(2S)-4-Methanesulfonylbutane-1,2-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H14N2O2S |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
(2S)-4-methylsulfonylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2O2S/c1-10(8,9)3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |
InChI Key |
XTZGNDBHQOADQG-YFKPBYRVSA-N |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](CN)N |
Canonical SMILES |
CS(=O)(=O)CCC(CN)N |
Origin of Product |
United States |
Coordination Chemistry of 2s 4 Methanesulfonylbutane 1,2 Diamine and Its Metal Complexes
Stereochemical Consequences of (2S)-4-Methanesulfonylbutane-1,2-diamine Coordination on Metal Centers
Without any primary or secondary research data, the generation of a scientifically accurate and informative article strictly adhering to the requested outline is not feasible.
Application of 2s 4 Methanesulfonylbutane 1,2 Diamine As a Chiral Ligand in Asymmetric Catalysis
Principles of Enantioselective Catalysis Mediated by Chiral Diamine Ligands
Enantioselective catalysis is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer chiral molecules, which is crucial in fields like pharmaceuticals and materials science. numberanalytics.com Chiral 1,2-diamines and their derivatives are a privileged class of ligands for transition-metal-catalyzed asymmetric reactions. researchgate.netacs.org Their efficacy stems from the formation of stable chelate complexes with a metal center, creating a well-defined and rigid chiral environment. nih.gov
The catalytic mechanism often operates through a "metal-ligand bifunctional" pathway. acs.org In this model, the metal center and the diamine ligand work in concert to activate the substrate and facilitate the stereoselective transformation. A key feature of many chiral diamine ligands, such as those derived from 1,2-diphenylethylenediamine (DPEN), is the presence of an N-H group. This group can act as a hydrogen-bond donor, helping to orient the substrate in the transition state. acs.orgresearchgate.net
For instance, in the asymmetric hydrogenation of ketones catalyzed by Ruthenium-diamine complexes, the reaction is proposed to proceed via a six-membered pericyclic transition state. In this state, a hydride is transferred from the metal, while a proton is simultaneously transferred from the amine (N-H) of the ligand to the carbonyl oxygen of the substrate. acs.org The stereochemistry of the diamine's backbone dictates the facial selectivity of the hydrogen transfer, leading to the preferential formation of one alcohol enantiomer. nih.govacs.org The steric and electronic properties of substituents on the diamine backbone and the nitrogen atoms can be fine-tuned to optimize enantioselectivity for different substrates. nih.gov This cooperative action between the metal's Lewis acidity and the ligand's Brønsted acidity/hydrogen-bonding capability is a guiding principle in designing effective chiral diamine catalysts. liv.ac.ukrsc.org
Specific Asymmetric Transformations Catalyzed by (2S)-4-Methanesulfonylbutane-1,2-diamine Metal Complexes
Asymmetric hydrogenation of prochiral ketones and imines is one of the most efficient methods for producing chiral alcohols and amines, respectively. rsc.orgchinesechemsoc.org Catalysts derived from transition metals like ruthenium, rhodium, and iridium, complexed with chiral diamine ligands, are highly effective for these reactions. rsc.orgnih.govdicp.ac.cn
The mechanism for ketone hydrogenation with a Ru-diamine catalyst involves the formation of a ruthenium hydride species. acs.org The prochiral ketone coordinates to this complex, and the transfer of hydrogen occurs via the aforementioned concerted, outer-sphere mechanism, avoiding direct binding of the substrate's carbonyl group to the metal. acs.org The sulfonyl group on ligands like MsDPEN plays a critical role in enhancing the acidity of the N-H proton, which is crucial for the bifunctional catalysis. nih.gov This makes the ligand an active participant in the hydride transfer step, not just a passive chiral scaffold. acs.org High enantioselectivities are achieved because the chiral pocket created by the ligand forces the substrate to approach the active center from a specific direction, exposing one of its two prochiral faces to the hydrogen transfer. acs.orgnih.gov
For illustrative purposes, the table below shows typical results for the asymmetric hydrogenation of various ketones using a catalyst system based on an analogous sulfonylated diamine ligand, MsDPEN.
| Substrate (Ketone) | Catalyst System | Product Enantiomeric Excess (ee %) | Conditions |
|---|---|---|---|
| 4-Chromanone | MsDPEN–CpIr complex | 99% | 15 atm H₂, 60 °C, 24 h |
| 4-Thiochromanone | MsDPEN–CpIr complex | >99% | 15 atm H₂, 60 °C, 24 h |
| Tetrahydro-4-quinolinone | MsDPEN–Cp*Ir complex | 99% | 15 atm H₂, 60 °C, 24 h |
Data is representative of results for the analogous ligand MsDPEN as reported in the literature. nih.gov
The asymmetric Michael (or conjugate) addition is a powerful method for C-C bond formation. nih.gov Chiral diamines and their derivatives can catalyze these reactions through either metal catalysis or organocatalysis. nih.govrsc.org In the organocatalytic pathway, a primary or secondary amine on the ligand condenses with a donor molecule (e.g., an aldehyde or ketone) to form a chiral enamine intermediate. nih.govrsc.org This enamine then attacks the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled manner. The chiral environment of the catalyst directs the attack to one face of the acceptor, establishing the new stereocenter. nih.gov An additional functional group on the catalyst, such as a hydrogen-bond donor, can activate the Michael acceptor and further enhance stereoselectivity. nih.gov Although specific data for this compound is not available, its primary amine functionalities suggest potential utility in such enamine-based organocatalysis.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming C-C, C-N, and C-O bonds. uwindsor.canih.gov The reaction typically involves a Pd(0) catalyst and a chiral ligand that react with an allylic electrophile to form a π-allylpalladium complex. uwindsor.ca The chiral ligand controls the stereochemistry of the subsequent nucleophilic attack on the π-allyl intermediate. uwindsor.caacs.org Chiral diamines can serve as effective ligands in this process, although phosphine-based ligands are more common. researchgate.netnih.gov The role of the diamine ligand is to create a chiral pocket around the palladium center, which differentiates between the two enantiotopic faces of the π-allyl system or the two faces of the incoming nucleophile, thereby controlling the stereochemical outcome of the alkylation. uwindsor.ca
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov While traditionally not an asymmetric reaction, it can be rendered enantioselective for the synthesis of axially chiral biaryls when a chiral ligand is employed. chinesechemsoc.orgnih.gov The catalytic cycle involves oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the product and regenerate the catalyst. nih.gov Chiral diamine ligands have been successfully used in this context. chinesechemsoc.org They coordinate to the palladium center and control the orientation of the two aryl groups during the reductive elimination step, which is often the enantioselectivity-determining step, leading to the formation of one atropisomer in excess. chinesechemsoc.orgnih.gov The development of novel chiral diamine ligands continues to be an active area of research for expanding the scope of asymmetric Suzuki-Miyaura couplings. chinesechemsoc.org
Asymmetric C-C Bond Forming Reactions
Mechanistic Insights into this compound Catalyzed Reactions
Understanding the mechanism of a catalyzed reaction is crucial for optimizing existing catalytic systems and for the rational design of new and improved catalysts.
The balance between flexibility and rigidity in a chiral ligand is a critical factor in achieving high levels of chiral induction. A ligand that is too flexible may adopt multiple conformations, leading to the formation of different diastereomeric transition states and, consequently, low enantioselectivity. Conversely, a highly rigid ligand may offer excellent stereocontrol but could suffer from limited substrate scope or low catalytic activity.
This compound, with its butane (B89635) backbone, possesses a degree of conformational flexibility. However, upon chelation to a metal center, the resulting five-membered ring imposes a more rigid and predictable conformation. The substituents on the diamine backbone, in this case, the methanesulfonylmethyl group, will adopt specific orientations to minimize steric interactions, thereby creating a well-defined chiral pocket around the active site of the catalyst.
Computational methods, particularly transition state modeling, have become indispensable tools for elucidating the origins of enantioselectivity in asymmetric catalysis. rsc.org While specific transition state models for reactions involving this compound are not available, general principles can be applied to hypothesize the key interactions that would govern stereochemical outcomes.
In a hypothetical metal-catalyzed reaction, the enantioselectivity would arise from the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. This energy difference is governed by a combination of steric and electronic interactions between the chiral ligand, the metal center, and the substrates.
For a complex of this compound, the stereochemical outcome would be influenced by:
Steric Repulsion: The bulky methanesulfonylmethyl group would likely block one of the quadrants around the metal center, forcing the substrate to approach from a less hindered face.
Non-Covalent Interactions: The sulfone group, with its polarized S=O bonds, could engage in dipole-dipole interactions or hydrogen bonding with the substrate, further stabilizing one transition state over the other. organic-chemistry.org
Electronic Effects: The electron-withdrawing nature of the methanesulfonyl group can influence the electronic properties of the metal center, affecting the kinetics of the catalytic cycle.
Density functional theory (DFT) calculations could be employed to model the transition states and quantify the energetic contributions of these different interactions, providing a detailed understanding of how this compound imparts chirality to the product.
Development of Robust and Efficient Catalytic Systems Utilizing this compound
The development of practical catalytic systems requires not only high enantioselectivity but also high catalytic activity, stability, and broad substrate scope. For a catalytic system based on this compound, several factors would need to be considered to achieve robustness and efficiency.
The choice of the metal precursor is critical. Different metals (e.g., Cu, Pd, Rh, Ir) will have different coordination preferences and reactivity profiles. The selection of the appropriate metal would depend on the specific transformation being targeted. Additionally, the reaction conditions, including the solvent, temperature, and the presence of additives, would need to be carefully optimized. Additives can play various roles, such as acting as a base or co-catalyst, and can have a profound impact on both the rate and selectivity of the reaction.
Utilizing 2s 4 Methanesulfonylbutane 1,2 Diamine As a Chiral Building Block in Advanced Organic Synthesis
Integration of (2S)-4-Methanesulfonylbutane-1,2-diamine into Complex Molecular Architectures
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research detailing the specific integration of this compound into complex molecular architectures. While chiral diamines and sulfones are recognized as important pharmacophores and building blocks in medicinal chemistry and materials science, specific examples and methodologies for the incorporation of this particular compound into larger, more complex structures are not documented in readily accessible scientific databases. The commercial availability of this compound suggests its potential utility in synthetic applications; however, the specifics of its use in this context remain undivulged in peer-reviewed literature.
Derivatization and Functionalization of the Diamine and Sulfone Moieties
There is a scarcity of specific literature detailing the derivatization and functionalization of the diamine and sulfone moieties of this compound. In principle, the primary amino groups of the diamine functionality are amenable to a wide range of common transformations, such as acylation, alkylation, sulfonylation, and Schiff base formation, which could serve to introduce diverse functional groups or link the molecule to other scaffolds. Similarly, the methanesulfonyl group offers potential for chemical modification, although transformations of aliphatic sulfones are generally more limited compared to their aromatic counterparts. Despite these theoretical possibilities, specific reaction conditions, yields, and characterization data for derivatives of this compound have not been reported in the surveyed scientific literature.
Stereoselective Transformations Where this compound Serves as a Chiral Substrate
No specific examples of stereoselective transformations utilizing this compound as a chiral substrate are available in the current body of scientific literature. Chiral 1,2-diamines are frequently employed as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of reactions. The inherent chirality of this compound makes it a candidate for such applications. However, studies demonstrating its efficacy in inducing stereoselectivity in reactions such as asymmetric alkylations, reductions, or cycloadditions have not been published. Consequently, there are no research findings or data tables to present regarding its performance as a chiral substrate in stereoselective transformations.
Spectroscopic and Crystallographic Elucidation of 2s 4 Methanesulfonylbutane 1,2 Diamine and Its Complexes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution. mdpi.comnih.govsemanticscholar.org For a chiral molecule like (2S)-4-Methanesulfonylbutane-1,2-diamine, advanced NMR techniques provide comprehensive insights into its atomic connectivity, three-dimensional structure, and stereochemical purity.
High-Resolution ¹H and ¹³C NMR Studies for Structural Confirmation
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy serve as the primary methods for confirming the molecular structure of a synthesized compound. researchgate.netuobasrah.edu.iq The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration). researchgate.net Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group identity. organicchemistrydata.org
For this compound, the structure suggests five distinct carbon environments and protons attached to these carbons, as well as protons on the two amino groups and the methylsulfonyl group. The diastereotopic nature of the protons on the C1 and C3 methylene (B1212753) groups, adjacent to the C2 stereocenter, is expected to result in complex splitting patterns.
While specific, experimentally verified spectral data for this compound is not widely available in published literature, a predicted assignment based on typical chemical shift ranges for analogous functional groups provides a foundational understanding. The electron-withdrawing methanesulfonyl group is expected to significantly deshield the protons and carbons at the C3 and C4 positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values based on standard functional group ranges. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (-CH₂NH₂) | ~2.6 - 2.8 | ~45 - 50 |
| C2 (-CHNH₂) | ~3.0 - 3.3 | ~50 - 55 |
| C3 (-CH₂CH₂SO₂) | ~1.7 - 2.0 | ~25 - 30 |
| C4 (-CH₂SO₂) | ~3.1 - 3.4 | ~55 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Comprehensive Assignment
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for molecules with overlapping 1D spectra. longdom.orgyoutube.comyoutube.com These techniques map correlations between nuclei either through bonds or through space. researchgate.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the protons on C1 with C2, C2 with C3, and C3 with C4, confirming the butane (B89635) backbone connectivity. longdom.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals correlations between protons that are close in space, providing information about the molecule's conformation and stereochemistry. researchgate.net Correlations between the proton at the C2 stereocenter and protons on the C1 and C3 carbons would help define the preferred rotameric conformations of the molecule in solution.
Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It is an essential tool for assigning each carbon atom by linking it to its known proton signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and connecting different fragments of a molecule. For instance, HMBC would show a correlation from the methyl protons (H5) to the C4 carbon, confirming the attachment of the methanesulfonyl group.
Table 2: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4 | Confirms the spin-spin coupling network along the butane chain. |
| NOESY | H2 ↔ H1, H2 ↔ H3, H4 ↔ H5 | Provides through-space proximity data to analyze molecular conformation. |
| HSQC/HMQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5 | Unambiguously assigns each carbon atom based on its attached protons. |
Application of Chiral Derivatizing Agents and Chiral Solvating Agents in NMR for Enantiomeric Excess Determination and Absolute Configuration Assignment
While NMR spectroscopy cannot distinguish between enantiomers in an achiral environment, the use of chiral auxiliaries can overcome this limitation. researchgate.net This is essential for determining the enantiomeric excess (ee) and confirming the absolute configuration of a chiral synthesis product. acs.org
Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react covalently with the analyte to form a mixture of diastereomers. rsc.org Since diastereomers have different physical properties, their NMR signals are distinct. The two primary amine groups in this compound are ideal sites for reaction with CDAs like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues. researchgate.net The integration of the distinct signals (e.g., the methoxy (B1213986) or CF₃ signals on the CDA) in the ¹H, ¹⁹F, or ¹³C NMR spectra allows for precise quantification of the ee. rsc.org
Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking. nih.govresearchgate.netfrontiersin.orgnih.gov This association induces small but measurable differences in the chemical shifts of the analyte's enantiomers. google.com For a diamine like the target compound, chiral acids or crown ethers can act as effective CSAs. nih.gov The advantage of this method is its non-destructive nature, as the analyte can be recovered unchanged. google.com
Recent Advances in Multinuclear NMR for Direct Chiral Recognition
Modern NMR spectroscopy is increasingly utilizing nuclei other than ¹H and ¹³C to simplify complex spectra and enhance chiral recognition. mdpi.comnih.govsemanticscholar.org The large chemical shift dispersion and sensitivity to the electronic environment of nuclei like ¹⁹F, ³¹P, and ¹⁵N make them excellent probes for stereochemical analysis. mdpi.comsemanticscholar.org
For this compound, several advanced strategies could be employed:
¹⁹F and ³¹P NMR: The use of CDAs containing fluorine or phosphorus allows for analysis in the ¹⁹F or ³¹P NMR spectra. These spectra are often simpler than ¹H spectra, with no background signals, leading to highly accurate ee determination. mdpi.comsemanticscholar.org
¹⁵N NMR: Although less sensitive, direct observation of the ¹⁵N signals of the two amine groups in the presence of a CSA could provide a direct probe of the chiral environment.
Deuterium (²H) NMR: Anisotropic natural abundance ²H NMR in chiral liquid crystal solvents is an emerging technique that can differentiate enantiomers by measuring residual quadrupolar couplings, providing structural information without derivatization. universite-paris-saclay.fr
These multinuclear methods offer new avenues for robust and precise chiral analysis, expanding the capabilities of NMR beyond traditional proton and carbon detection. mdpi.com
X-ray Crystallography for Absolute and Relative Configuration Determination
While NMR provides detailed structural information in solution, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecular structure in the solid state, including the precise measurement of bond lengths, bond angles, and the absolute configuration of stereocenters. mdpi.com
Single Crystal X-ray Diffraction of the Free this compound Ligand
The definitive confirmation of the '(2S)' configuration of 4-Methanesulfonylbutane-1,2-diamine requires a successful SCXRD experiment. The process involves growing a high-quality single crystal of the compound, which can be challenging for flexible, non-aromatic molecules.
Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. researchgate.net Refinement of this model yields the precise atomic coordinates. For chiral molecules crystallizing in a non-centrosymmetric space group, specialized techniques (e.g., analysis of anomalous dispersion) can be used to determine the absolute configuration, thereby unequivocally proving that the stereocenter is in the S configuration. researchgate.net
The crystal structure would also reveal the molecule's solid-state conformation and detail the intermolecular interactions, such as hydrogen bonds involving the amine groups and the sulfonyl oxygens, which dictate the crystal packing. researchgate.netnih.gov
Table 3: Representative Crystallographic Data for a Small Chiral Organic Molecule This table shows typical data obtained from a single-crystal X-ray diffraction experiment for an analogous small organic molecule, as specific data for this compound is not publicly available.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₅H₁₄N₂O₂S |
| Formula Weight | 166.24 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.93 |
| b (Å) | 9.60 |
| c (Å) | 18.41 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1045.5 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
Structural Characterization of this compound Metal Complexes
In analogous systems involving chiral diamine ligands, the coordination geometry can range from square planar and tetrahedral to octahedral, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands. The sulfonyl group in the ligand backbone is not typically expected to coordinate directly to the metal center but could influence the electronic properties of the ligand and participate in intermolecular interactions within the crystal lattice.
Table 1: Postulated Coordination Geometries for Metal Complexes of this compound
| Metal Ion (Example) | Typical Coordination Number | Potential Geometry |
|---|---|---|
| Cu(II) | 4 or 6 | Square Planar or Octahedral |
| Ni(II) | 4 or 6 | Square Planar or Octahedral |
| Pt(II) | 4 | Square Planar |
Analysis of Chiral Packing and Supramolecular Interactions in the Solid State
Specific crystallographic data for this compound is not available in the searched literature. However, based on its functional groups, several types of supramolecular interactions can be predicted to govern its packing in the solid state. The primary and secondary amine groups are capable of forming strong hydrogen bonds, acting as both donors and acceptors. The sulfonyl group contains two oxygen atoms that are excellent hydrogen bond acceptors.
These interactions would likely lead to the formation of extended hydrogen-bonded networks, such as chains, sheets, or three-dimensional frameworks. The chirality of the molecule would necessitate that these structures crystallize in a chiral space group. The methanesulfonyl group, being relatively bulky, would also play a significant role in the steric packing of the molecules. The interplay between hydrogen bonding and van der Waals forces would determine the final crystal packing arrangement. The study of chiral versus racemic building blocks in supramolecular chemistry often reveals distinct packing arrangements and interactions. cdnsciencepub.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
While no specific circular dichroism (CD) spectra for this compound have been reported, the principles of chiroptical spectroscopy can be applied to predict its behavior. CD spectroscopy is a powerful tool for the stereochemical characterization of chiral molecules, including metal complexes of chiral ligands.
For a chiral diamine ligand like this compound, the CD spectrum would be sensitive to the conformation of the molecule and any induced chirality in coordinating chromophores. When complexed to a metal ion, the d-d electronic transitions of the metal can become optically active, giving rise to characteristic CD signals. There is often an identifiable relationship between the absolute configuration of the chiral diamine ligand and the circular dichroism of their complexes. cdnsciencepub.com For instance, studies on palladium(II) and platinum(II) diamine complexes have shown correlations between the ligand's absolute configuration and the sign of the Cotton effects in the CD spectrum. cdnsciencepub.com
The sign and intensity of the Cotton effects in the CD spectrum could be used to confirm the absolute configuration of the stereocenter and to study conformational changes upon complexation or changes in the solvent environment.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Palladium(II) |
| Platinum(II) |
| Copper(II) |
| Nickel(II) |
Computational and Theoretical Investigations of 2s 4 Methanesulfonylbutane 1,2 Diamine and Its Reactivity
Density Functional Theory (DFT) Studies on Ligand Conformation and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and conformational landscape of molecules. For a chiral ligand like (2S)-4-Methanesulfonylbutane-1,2-diamine, DFT calculations would be instrumental in determining its preferred three-dimensional structure. The conformational flexibility of the butane (B89635) backbone, influenced by the stereocenter at the C2 position and the presence of the methanesulfonyl group, would be a key area of investigation.
Computational Modeling of Metal-Ligand Interactions and Complex Geometries
This compound is designed to act as a chiral ligand, forming coordination complexes with metal ions. Computational modeling, often employing DFT or molecular mechanics methods, is a crucial tool for predicting the geometry and stability of these metal complexes.
The methanesulfonyl group, while not directly coordinating to the metal in most expected scenarios, would play a significant role in the secondary coordination sphere. Its size and polarity could influence the steric environment around the metal center, potentially affecting the binding of other ligands or substrates. Computational studies could explore these non-covalent interactions and their impact on the complex's structure and stability. The binding energy of the ligand to the metal can also be calculated, providing a quantitative measure of the stability of the complex.
Theoretical Mechanistic Studies of this compound Mediated Catalytic Cycles
Chiral diamine ligands are frequently employed in asymmetric catalysis. Theoretical mechanistic studies are essential for understanding how these ligands facilitate chemical transformations and induce enantioselectivity. For a hypothetical catalytic reaction mediated by a metal complex of this compound, computational chemistry could be used to elucidate the entire catalytic cycle.
This would involve identifying and calculating the energies of all reactants, intermediates, transition states, and products. By mapping the reaction pathway, the rate-determining step of the reaction can be identified, which is the step with the highest energy barrier. The role of the chiral ligand in stabilizing or destabilizing key transition states is of particular interest. The non-covalent interactions between the ligand, specifically its chiral backbone and the methanesulfonyl group, and the substrate within the transition state structure are often the origin of enantioselectivity.
For instance, in a hypothetical asymmetric hydrogenation reaction, computational models could show how the substrate preferentially binds to the chiral metal complex in one orientation over another, leading to the formation of one enantiomer of the product in excess. These studies provide a molecular-level understanding of the catalytic process, which is invaluable for the rational design of more efficient and selective catalysts.
Prediction of Enantioselectivity and Diastereoselectivity through Advanced Computational Methods
A primary goal of using chiral ligands like this compound is to control the stereochemical outcome of a reaction. Advanced computational methods can be used to predict the enantioselectivity (the preference for one enantiomer over the other) or diastereoselectivity of a reaction.
The enantiomeric excess (ee) of a reaction is related to the difference in the free energy of the two diastereomeric transition states leading to the major and minor enantiomers (ΔΔG‡). By accurately calculating these transition state energies, the ee can be predicted. This requires high-level quantum mechanical calculations and careful consideration of conformational flexibility and solvent effects. rsc.org
Various computational models and protocols have been developed to predict enantioselectivity. rsc.org These often involve a multi-step process, starting with a broad conformational search of the transition states, followed by geometry optimization and energy calculations at increasing levels of theory. The success of these predictions relies on the accuracy of the computational method and the completeness of the conformational search. While challenging, accurate prediction of enantioselectivity is a powerful tool for catalyst design, allowing for the in silico screening of potential ligands before their synthesis and experimental testing. rsc.org
Future Research Directions and Perspectives on 2s 4 Methanesulfonylbutane 1,2 Diamine
Design and Synthesis of Novel (2S)-4-Methanesulfonylbutane-1,2-diamine Derivatives with Tunable Properties
The inherent functionalities of this compound offer fertile ground for the design and synthesis of a diverse library of derivatives with finely-tuned steric and electronic properties. A primary research direction will involve the selective modification of the diamine nitrogens. N-alkylation, N-arylation, and the introduction of various protecting groups can modulate the Lewis basicity and nucleophilicity of the amino groups, thereby influencing their coordination behavior with metal centers and their efficacy as organocatalysts. For instance, the synthesis of N,N'-disubstituted derivatives with bulky groups could create specific chiral pockets around a metal center, enhancing enantioselectivity in catalytic reactions.
A recent study on the synthesis of novel quinoline-sulphonamide derivatives highlighted how the electron-withdrawing nature of the sulphonamide group can be exploited to enhance photophysical properties, leading to improved fluorescence and electronic structures. nih.gov This suggests that derivatives of this compound could be designed to have tunable photophysical properties for applications in sensing or as chiral fluorescent probes.
| Potential Derivative Class | Synthetic Strategy | Tunable Properties | Potential Applications |
| N,N'-Dialkyl/Diaryl Derivatives | Reductive amination, Buchwald-Hartwig amination | Steric hindrance, Lewis basicity, solubility | Chiral ligands for transition metal catalysis |
| N-Acyl/Sulfonyl Derivatives | Acylation, sulfonylation | Electronic properties, hydrogen bonding capability | Organocatalysts, chiral resolving agents |
| Modified Sulfonyl Moiety | Functionalization of the methyl group, substitution with other sulfonyl groups | Polarity, solubility, electronic effects | Fine-tuning of catalyst performance |
Expansion of Catalytic Applications into New and Challenging Asymmetric Transformations
While chiral 1,2-diamines are well-established as privileged ligands in a plethora of asymmetric reactions, the specific applications of this compound remain largely unexplored. ua.esnih.gov Future research should focus on systematically evaluating its performance in a wide range of challenging asymmetric transformations. The presence of the sulfonyl group could be particularly advantageous in reactions where hydrogen bonding or specific electronic interactions can influence the transition state geometry and, consequently, the stereochemical outcome.
Promising areas for investigation include asymmetric C-C bond-forming reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, where the diamine can act as a bifunctional catalyst, activating both the nucleophile and the electrophile. researchgate.net Moreover, its potential as a ligand in transition metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions, warrants thorough investigation. The coordination of the diamine to a metal center, potentially in a bidentate fashion, could create a well-defined chiral environment for stereoselective catalysis.
The development of biomimetic catalysts is a growing area of interest, and chiral diamines have been shown to be effective in this context. researchgate.netchemrxiv.orgchemrxiv.org Future work could explore the use of this compound in small molecule biomimetic asymmetric catalysis, potentially leading to highly efficient and selective transformations in environmentally benign solvents like water. researchgate.netchemrxiv.orgchemrxiv.org
| Asymmetric Transformation | Potential Role of this compound | Anticipated Advantages |
| Asymmetric Michael Addition | Organocatalyst or ligand for a metal catalyst | Enhanced enantioselectivity through hydrogen bonding interactions with the sulfonyl group. |
| Asymmetric Aldol Reaction | Organocatalyst or ligand | Control of syn/anti diastereoselectivity and enantioselectivity. |
| Asymmetric Hydrogenation | Chiral ligand for transition metals (e.g., Ru, Rh, Ir) | High enantioselectivity in the reduction of prochiral ketones and olefins. |
| Asymmetric C-H Activation | Chiral ligand for transition metals (e.g., Pd, Rh) | Enantioselective functionalization of C-H bonds. |
Exploration of this compound in Supramolecular Chemistry and Materials Science
The distinct structural features of this compound, namely its chirality and the presence of both hydrogen bond donors (amine groups) and acceptors (sulfonyl oxygen atoms), make it an attractive building block for the construction of novel supramolecular assemblies. Future research could explore its self-assembly behavior in the solid state and in solution, potentially leading to the formation of chiral coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages.
The ability of the sulfonyl group to engage in hydrogen bonding and other non-covalent interactions can be harnessed to direct the formation of specific supramolecular architectures. mdpi.com The incorporation of this chiral diamine into such structures could impart them with properties such as enantioselective recognition of guest molecules or catalytic activity within a confined space. For instance, a porous material constructed from this diamine could be explored for chiral separations or as a heterogeneous catalyst for asymmetric reactions.
In the realm of materials science, derivatives of this compound could be incorporated into polymers to create chiral stationary phases for chromatography or as components of functional materials with specific optical or electronic properties. The introduction of the sulfonyl group can also modulate properties like solubility and thermal stability. researchgate.net The synthesis of polymers containing this chiral diamine unit could lead to new materials with applications in areas such as chiral sensing and nonlinear optics.
Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms underlying the catalytic activity of this compound and its derivatives is crucial for their rational design and optimization. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this goal.
In-situ spectroscopic methods, such as high-resolution NMR spectroscopy and infrared spectroscopy, can provide valuable information about the structure of catalytically active species and reaction intermediates. These experimental data, when combined with computational studies, can offer a detailed picture of the reaction pathway.
Computational methods, particularly density functional theory (DFT), are powerful tools for modeling transition states and elucidating the origins of enantioselectivity in asymmetric catalysis. chiralpedia.com For this compound, computational studies can be employed to:
Predict the conformational preferences of the diamine and its metal complexes.
Model the transition state structures of reactions catalyzed by its derivatives to understand the role of the sulfonyl group and other substituents in stereocontrol.
Guide the design of new derivatives with enhanced catalytic activity and selectivity.
By combining experimental and computational approaches, a comprehensive mechanistic understanding can be developed, accelerating the discovery of novel and highly effective applications for this compound and its derivatives. rsc.orgmdpi.com
| Methodology | Information Gained | Impact on Research |
| High-Resolution NMR Spectroscopy | Structural characterization of intermediates and catalyst-substrate interactions. | Elucidation of reaction pathways. |
| In-situ Infrared Spectroscopy | Monitoring of changes in bonding during the catalytic cycle. | Identification of key reactive species. |
| Density Functional Theory (DFT) | Calculation of transition state energies and geometries. | Rationalization of stereochemical outcomes and prediction of catalyst performance. |
| Molecular Dynamics (MD) Simulations | Exploration of conformational flexibility and solvent effects. | Understanding the dynamic behavior of the catalyst system. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
